
H-Arg-Val-Tyr-Val-His-Pro-Phe-OH.3CH3CO2H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Arg-Val-Tyr-Val-His-Pro-Phe-OH.3CH3CO2H is a peptide that consists of the amino acids arginine, valine, tyrosine, histidine, proline, and phenylalanine. This peptide is often studied for its biological activities and potential therapeutic applications. It is a derivative of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Val-Tyr-Val-His-Pro-Phe-OH.3CH3CO2H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and the peptides are typically purified using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
H-Arg-Val-Tyr-Val-His-Pro-Phe-OH.3CH3CO2H: can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Modifying specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Reduction: Reducing disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis results in free amino acids, while oxidation and reduction modify specific residues within the peptide .
Scientific Research Applications
H-Arg-Val-Tyr-Val-His-Pro-Phe-OH.3CH3CO2H: has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and regulation.
Medicine: Explored for potential therapeutic applications, particularly in cardiovascular diseases due to its relation to angiotensin II.
Industry: Utilized in the development of peptide-based drugs and analytical methods
Mechanism of Action
The mechanism of action of H-Arg-Val-Tyr-Val-His-Pro-Phe-OH.3CH3CO2H involves binding to specific receptors and modulating various signaling pathways. As a derivative of angiotensin II, it primarily interacts with angiotensin receptors, leading to effects such as vasoconstriction, increased blood pressure, and regulation of fluid balance .
Comparison with Similar Compounds
Similar Compounds
Angiotensin II (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH): A peptide hormone with similar biological activities.
Angiotensin III (H-Arg-Val-Tyr-Ile-His-Pro-Phe-OH): Another derivative of angiotensin with distinct physiological effects
Uniqueness
H-Arg-Val-Tyr-Val-His-Pro-Phe-OH.3CH3CO2H: is unique due to its specific amino acid sequence and the presence of three acetate groups. This structure imparts distinct chemical and biological properties, making it valuable for various research and therapeutic applications .
Properties
Molecular Formula |
C51H76N12O15 |
|---|---|
Molecular Weight |
1097.2 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C45H64N12O9.3C2H4O2/c1-25(2)36(55-38(59)31(46)12-8-18-50-45(47)48)41(62)52-32(20-28-14-16-30(58)17-15-28)39(60)56-37(26(3)4)42(63)53-33(22-29-23-49-24-51-29)43(64)57-19-9-13-35(57)40(61)54-34(44(65)66)21-27-10-6-5-7-11-27;3*1-2(3)4/h5-7,10-11,14-17,23-26,31-37,58H,8-9,12-13,18-22,46H2,1-4H3,(H,49,51)(H,52,62)(H,53,63)(H,54,61)(H,55,59)(H,56,60)(H,65,66)(H4,47,48,50);3*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-;;;/m0.../s1 |
InChI Key |
HTAOHKIKXFRIAN-MXCQYAJXSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O.CC(=O)O.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)N.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propanol, 1-[(2-aminoethyl)methylamino]-](/img/structure/B13836660.png)
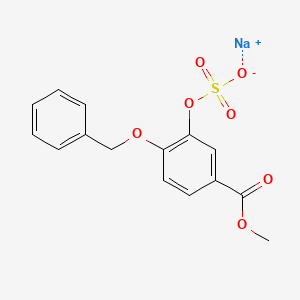

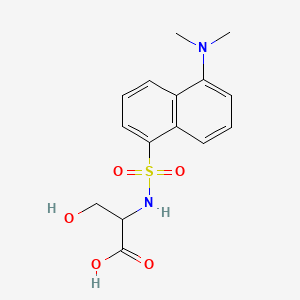
![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
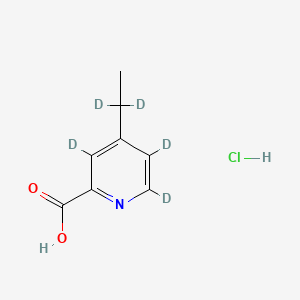
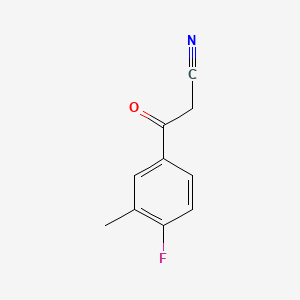
![methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate](/img/structure/B13836711.png)
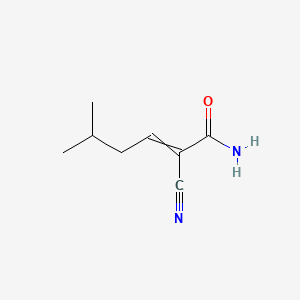
![(10S)-10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol](/img/structure/B13836716.png)
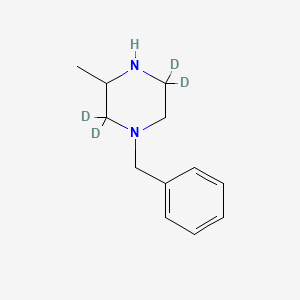
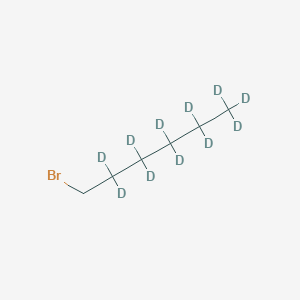
![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13836727.png)

